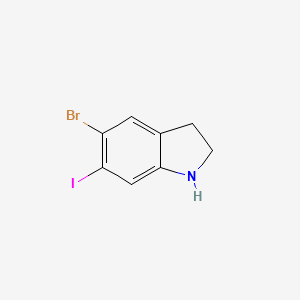

5-Bromo-6-iodo-1H-indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBLRRGBYNIBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Iodo 1h Indoline and Its Precursors

Classical and Modern Approaches to Indoline (B122111) and Indole (B1671886) Core Synthesis

The synthesis of the indoline or indole core, the foundational structure of the target molecule, can be achieved through a variety of named reactions, each with its own set of advantages and adaptations.

Fischer Indole Synthesis Variations and Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole ring. wikipedia.orgwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgwikipedia.orgbyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia leads to the aromatic indole ring. wikipedia.org The reaction can be catalyzed by a range of Brønsted and Lewis acids, including zinc chloride, boron trifluoride, and polyphosphoric acid. wikipedia.orgalfa-chemistry.com

For the synthesis of precursors to 5-Bromo-6-iodo-1H-indoline, a di-halogenated phenylhydrazine would be a logical starting material. For instance, the reaction of (4-bromo-5-iodophenyl)hydrazine with a suitable aldehyde or ketone under acidic conditions could theoretically yield a 5-bromo-6-iodoindole, which could then be reduced to the corresponding indoline.

Recent advancements in the Fischer indole synthesis have focused on milder reaction conditions and expanding the substrate scope. Mechanochemical protocols, for example, offer an environmentally friendly alternative to traditional solvent-based methods. rsc.org Furthermore, palladium-catalyzed variations, such as the Buchwald modification, allow for the use of aryl bromides and hydrazones, broadening the range of accessible starting materials. wikipedia.org

Table 1: Comparison of Classical and Modern Fischer Indole Synthesis Conditions

| Feature | Classical Fischer Indole Synthesis | Modern Variations (e.g., Mechanochemical, Palladium-catalyzed) |

| Catalyst | Strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | Milder acids, palladium catalysts wikipedia.orgrsc.org |

| Reaction Conditions | Often harsh, requiring high temperatures rsc.org | Milder, often at or near room temperature rsc.org |

| Solvents | Organic solvents like toluene, xylene rsc.org | Solvent-free (mechanochemical) or various organic solvents rsc.org |

| Substrate Scope | Broad, but can be limited by harsh conditions | Expanded to include a wider range of functionalized precursors wikipedia.org |

| Environmental Impact | Can generate significant waste | Generally more environmentally benign rsc.org |

Bartoli Indole Synthesis and Related Protocols

The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgquimicaorganica.orgonlineorganicchemistrytutor.com A key requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitro group, which facilitates a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgyoutube.com

The reaction proceeds through the addition of the vinyl Grignard reagent to the nitro group, leading to a nitrosoarene intermediate. Further addition of the Grignard reagent and subsequent rearrangement and cyclization yield the indole ring. wikipedia.org Three equivalents of the Grignard reagent are typically necessary when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com

To apply this method for a precursor to 5-Bromo-6-iodo-1H-indoline, one could envision starting with a 1-bromo-2-iodo-3-nitrobenzene derivative. The ortho-iodo substituent would direct the cyclization, potentially leading to a 6-bromo-7-iodoindole. Subsequent functional group manipulations would be required to arrive at the desired 5-bromo-6-iodo substitution pattern. The flexibility of the Bartoli synthesis allows for the use of various substituted nitroarenes and vinyl Grignards, offering a modular approach to substituted indoles. jk-sci.com

Julia and Larock Indole Synthesis Modifications

Julia Olefination: While the Julia olefination, and its more modern iteration, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes, their direct application to the formation of the indole or indoline ring itself is not their primary utility. nih.govwikipedia.orgorganic-chemistry.org These reactions are more commonly employed in the synthesis of complex natural products where an alkene moiety needs to be installed with high stereocontrol. wikipedia.org It is conceivable that a multi-step synthesis towards a substituted indoline could incorporate a Julia olefination to construct a side chain that is later elaborated into the pyrrole ring, but it is not a direct indole-forming reaction in the same vein as Fischer or Bartoli. nih.govacs.org

Larock Indole Synthesis: The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. nih.govwikipedia.orgub.edusynarchive.com This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) catalyst, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst and form the indole ring. wikipedia.orgub.edu

For the synthesis of a precursor to 5-Bromo-6-iodo-1H-indoline, one could start with 2,4-dibromo-5-iodoaniline. A Larock cyclization with a suitable alkyne could potentially yield a 5-bromo-6-iodo-2,3-disubstituted indole. Modifications to the Larock protocol have been developed to allow for the use of more readily available o-bromoanilines and o-chloroanilines by employing specific ligands and reaction conditions. nih.gov

Regioselective Halogenation Strategies for Indoline Systems

The introduction of halogen atoms onto the indoline ring requires careful control of regioselectivity, especially when synthesizing a specifically substituted dihaloindoline like 5-Bromo-6-iodo-1H-indoline.

Direct Electrophilic Bromination and Iodination

The direct electrophilic halogenation of the indoline ring is a common method for introducing bromine and iodine atoms. The electron-rich nature of the aromatic ring of indoline makes it susceptible to electrophilic attack. The regioselectivity of the halogenation is influenced by the directing effects of the amino group and any existing substituents on the ring. The nitrogen atom of the indoline is typically protected with an acetyl or other suitable group to prevent N-halogenation and to modulate the reactivity of the aromatic ring.

For the synthesis of 5-bromoindoline, a common precursor, direct bromination of N-acetylindoline can be employed. wipo.int Similarly, iodination can be achieved using various iodinating agents. organic-chemistry.orgacsgcipr.orgmdpi.com The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity. Common brominating agents include bromine in acetic acid or N-bromosuccinimide (NBS), while iodinating agents include iodine monochloride or N-iodosuccinimide (NIS). researchgate.netbeilstein-archives.orgrsc.org

Table 2: Common Reagents for Electrophilic Halogenation of Indolines

| Halogen | Reagent | Typical Conditions |

| Bromine | Bromine (Br₂) | Acetic acid, often at room temperature |

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar aprotic solvents | |

| Iodine | Iodine Monochloride (ICl) | Inert solvent, often at low temperatures |

| N-Iodosuccinimide (NIS) | Acetonitrile or other polar aprotic solvents | |

| Iodine (I₂) with an oxidizing agent | Various, can include H₂O₂ or nitric acid acsgcipr.org |

Sequential Halogenation Protocols for Dihalo-Indoline Systems

The synthesis of 5-Bromo-6-iodo-1H-indoline necessitates a sequential halogenation strategy. This can be approached in two primary ways: either by starting with a pre-halogenated indoline and introducing the second halogen, or by performing two consecutive halogenation steps on the indoline core.

One potential route involves the initial synthesis of 5-bromoindoline, which can be prepared from indole through a sequence of hydrogenation, N-acetylation, bromination, and deacetylation. wipo.int The subsequent regioselective iodination at the 6-position of 5-bromoindoline would be the key step. The directing effects of the bromine atom and the amino group would influence the position of the incoming iodine electrophile. It has been noted that halogenation of indole scaffolds can occur at both the C-5 and C-6 positions. beilstein-archives.org

Ortho-Directed Metalation and Halogenation Approaches

Ortho-directed metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This approach relies on the use of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho-position. In the context of indoline synthesis, the nitrogen atom, often protected with a suitable group, can serve as an effective DMG.

The synthesis of 5-Bromo-6-iodo-1H-indoline via a DoM strategy would likely commence with the preparation of a 5-bromo-1H-indoline precursor. The nitrogen of this precursor would first be protected with a group capable of directing metalation, such as an acyl or carbamoyl group. Subsequent treatment with a strong lithium amide base, for instance, lithium diisopropylamide (LDA), would lead to the regioselective deprotonation at the C6 position, ortho to the nitrogen-bearing C7a atom and influenced by the directing group. The resulting organolithium intermediate can then be quenched with a suitable electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce the iodine atom at the C6 position.

Table 1: Key Steps in Ortho-Directed Metalation and Halogenation

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | N-Protection | Acyl chloride or anhydride (B1165640), base | Protects the nitrogen and installs the directing group. |

| 2 | Bromination | Electrophilic brominating agent (e.g., NBS) | Introduces the bromine atom at the C5 position. |

| 3 | Directed ortho-Metalation | Strong lithium base (e.g., LDA) in an ethereal solvent at low temperature | Regioselective deprotonation at the C6 position. |

| 4 | Iodination | Electrophilic iodine source (e.g., I₂) | Introduces the iodine atom at the C6 position. |

| 5 | Deprotection | Acidic or basic hydrolysis | Removes the protecting group to yield the final product. |

It is crucial to control the reaction conditions, particularly temperature, to avoid unwanted side reactions and ensure high regioselectivity. The choice of the N-protecting group is also critical as it influences the efficiency of both the directed metalation and the final deprotection step.

Advanced Synthetic Routes to 5-Bromo-6-iodo-1H-indoline

Modern synthetic chemistry offers a variety of powerful tools for the construction of complex molecules, with palladium-catalyzed cross-coupling reactions being at the forefront. These methods provide versatile and efficient pathways for the introduction of substituents onto aromatic and heteroaromatic rings.

Palladium-Catalyzed Cross-Coupling Strategies for Halogen Introduction

Palladium-catalyzed reactions can be employed to introduce the bromo and iodo substituents onto the indoline core or to construct the indoline ring from appropriately halogenated precursors. These strategies often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. While not directly used for halogen introduction, it is invaluable for the synthesis of complex precursors to 5-Bromo-6-iodo-1H-indoline. For instance, a boronic acid or ester derivative of indoline could be coupled with a dihalogenated aromatic species, or conversely, a dihalogenated indoline precursor could be coupled with a suitable organoboron reagent to build up the desired molecular framework.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Components

| Organoboron Reagent | Organic Halide | Palladium Catalyst | Base |

| Indoline-boronic acid | 1,2-Dibromo-4,5-diiodobenzene | Pd(PPh₃)₄ | K₂CO₃ |

| 5-Bromo-6-iodoindoline | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ |

The Stille cross-coupling reaction utilizes an organotin reagent and an organic halide, catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups and is particularly useful for the formation of carbon-carbon bonds. In the synthesis of precursors to 5-Bromo-6-iodo-1H-indoline, a Stille coupling could be envisioned to couple a stannylated indoline with a dihaloarene or a halogenated indoline with an organostannane.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While its primary application is not halogen introduction, it is a key method for the N-arylation or N-alkylation of the indoline core. This can be particularly useful for introducing specific N-substituents that may be required for biological activity or for modulating the electronic properties of the molecule. For instance, a pre-functionalized 5-bromo-6-iodoaniline could undergo an intramolecular Buchwald-Hartwig cyclization to form the indoline ring.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. While not directly leading to the 5-Bromo-6-iodo-1H-indoline, it provides a powerful method for the synthesis of alkynyl-substituted indolines. These alkynyl derivatives can serve as versatile intermediates for further transformations, including the introduction of halogens through subsequent reactions. For example, a 5-bromo-6-ethynylindoline could be synthesized and the alkyne moiety could then be converted to an iodo group through various methods.

Microwave-Assisted Synthetic Approaches to Indoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including indoline derivatives. nih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.com The application of microwave technology is particularly advantageous in the synthesis of indoles and their hydrogenated counterparts, indolines. nih.gov

Several classical indole syntheses have been adapted for microwave conditions, showcasing the versatility of this approach. nih.gov For instance, the Bischler indole synthesis, which involves the reaction of anilines with α-halo-ketones, has been successfully performed under solvent-free, solid-state conditions using microwave irradiation. This environmentally friendly method avoids the use of organic solvents and toxic metal catalysts, offering a green alternative for the synthesis of indole precursors which can subsequently be reduced to indolines. organic-chemistry.org

Microwave-assisted palladium-catalyzed cyclization of N-aryl enamines represents another efficient route to indoline precursors. By optimizing the reaction conditions, such as the amount of oxidant (e.g., a copper source) and the choice of solvent, high yields (>90%) of indole-3-carboxylate derivatives can be achieved in drastically reduced reaction times (e.g., 3 hours under microwave heating versus 16 hours with conventional heating). mdpi.com

Furthermore, microwave-assisted cycloisomerization of 2-alkynylanilines in water presents an unprecedented green methodology for preparing substituted indoles. researchgate.net This reaction can proceed without any added metal catalysts, acids, or bases, highlighting a significant advancement over methods requiring platinum, copper, or silver salts in organic solvents. researchgate.net The efficiency of these microwave-promoted cyclizations can often be enhanced by the addition of catalytic amounts of simple salts like potassium chloride. elte.hu

While these examples focus on the synthesis of indoles, the resulting indole core can be subsequently reduced to the indoline scaffold. The rapid and efficient construction of the core heterocyclic system under microwave irradiation makes it a highly attractive strategy for the synthesis of precursors to complex indolines like 5-Bromo-6-iodo-1H-indoline.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS |

|---|---|---|---|

| Pd-Catalyzed Cyclization of N-aryl enamine mdpi.com | 110°C, 16 h, 62% yield | 60°C, 3 h, 94% yield | Reduced reaction time, increased yield |

| Bischler Indole Synthesis organic-chemistry.org | N/A | 540 W, 45-60 s, 52-75% yield | Solvent-free, rapid reaction |

| Cycloisomerization of 2-alkynylanilines researchgate.netelte.hu | Does not proceed | 200°C, 5-30 min, up to 60% yield | Enables reaction, catalyst-free |

Photoredox Catalysis in Indoline Ring Formation

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild reaction conditions. A notable application is in the construction of the indoline ring system through dual catalytic processes that combine a photoredox catalyst with a transition metal catalyst, typically nickel. organic-chemistry.orgnih.gov This strategy has proven effective for the one-step synthesis of indolines from iodoacetanilides and alkenes. acs.org

The reaction mechanism leverages the distinct properties of both catalysts. The photoredox catalyst, such as Ru(bpy)₃(PF₆)₂, absorbs visible light and initiates a single-electron transfer (SET) process. acs.org The nickel catalyst, often complexed with an N-heterocyclic carbene (NHC) ligand, undergoes a series of oxidation state changes (e.g., Ni(0)/Ni(I)/Ni(II)/Ni(III)) to facilitate the key bond-forming steps. organic-chemistry.orgnih.gov

A proposed catalytic cycle for the synthesis of 3-substituted indolines from 2-iodoanilines and terminal alkenes involves the following key steps nih.govacs.org:

Oxidative addition of the 2-iodoaniline derivative to a Ni(0) complex to form a Ni(II) species.

Coordination and migratory insertion of the alkene into the Ni-aryl bond.

Intramolecular C-N bond-forming reductive elimination. This step is often challenging but is facilitated by the oxidation of the Ni(II) intermediate to a Ni(III) species by the excited photoredox catalyst.

The resulting Ni(I) complex is then reduced back to the active Ni(0) catalyst by the reduced form of the photoredox catalyst, completing the dual catalytic cycle. nih.gov

This dual catalytic system provides high regioselectivity for 3-substituted indoline products from both aliphatic and styrenyl olefins. organic-chemistry.orgacs.org The use of photoredox catalysis is crucial as it enables the difficult C(sp³)–N bond-forming reductive elimination by accessing higher oxidation states of nickel, a process that would otherwise be kinetically unfavorable. nih.gov This methodology represents a significant advance in indoline synthesis, allowing for the construction of the heterocyclic core in a single, efficient step. acs.org

Domino and One-Pot Synthetic Sequences

A prominent example is the copper-catalyzed domino amidation/cyclization reaction. This method facilitates the synthesis of indolines from substituted 2-iodophenethyl mesylates and an amine source. nih.govnih.gov The reaction proceeds through an initial intermolecular copper-catalyzed amidation of the aryl iodide, followed by an intramolecular Sₙ2 reaction where the newly formed amide displaces the mesylate leaving group to form the indoline ring. nih.gov This one-pot procedure is highly efficient, affording the desired products in excellent yields under mild conditions. nih.gov

Nickel-catalyzed domino reactions have also been employed to assemble complex, fused indoline systems. For instance, a domino reductive cyclization of acrylamides with alkynyl bromides enables the rapid construction of 2,3-fused cyclopentannulated indolines. acs.org This tandem process involves multiple C-C bond formations in a single pot, showcasing the power of domino reactions to build molecular complexity efficiently. acs.org

Furthermore, domino reactions involving Diels-Alder cycloadditions have been developed. An Indium(III) bromide-catalyzed domino reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines provides a convenient route to polysubstituted tetrahydrospiro[carbazole-1,3'-indolines]. acs.org The mechanism involves the in situ generation of a reactive dienophile, which then undergoes a Diels-Alder reaction and subsequent diastereoisomerization. acs.org

These one-pot and domino strategies offer significant advantages in terms of step economy and efficiency, making them powerful tools for the synthesis of complex indoline-containing structures. acs.orgresearchgate.net

Retrosynthetic Analysis of 5-Bromo-6-iodo-1H-indoline

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the target molecule 5-Bromo-6-iodo-1H-indoline, the analysis focuses on disconnecting the key bonds to reveal plausible synthetic pathways. The indoline core and the two halogen substituents are the primary features to consider.

The most logical retrosynthetic disconnections involve the formation of the indoline ring and the introduction of the bromine and iodine atoms onto the aromatic ring. A common and effective strategy for indoline synthesis is the cyclization of a suitably substituted phenethylamine derivative. This leads to the identification of a key precursor, a 2-halo-phenethylamine.

A primary disconnection (C-N bond) of the indoline ring suggests a precursor like (A) , a 2-(2-aminoethyl)phenyl halide derivative, which could cyclize via an intramolecular nucleophilic substitution. Alternatively, a reductive cyclization of a 2-(2-nitrovinyl)phenyl derivative (B) could also form the indoline ring.

The halogen atoms on the aromatic ring can be introduced at various stages. They can either be present on the starting aniline or phenol derivative or introduced later in the synthesis via electrophilic halogenation reactions. Given the directing effects of the amino group (or its precursors), a plausible route would involve the sequential halogenation of a protected aniline derivative.

Disconnection Strategies Employing C-Br and C-I Bonds

The C-Br and C-I bonds on the aromatic ring of 5-Bromo-6-iodo-1H-indoline are key targets for disconnection. These disconnections point towards electrophilic halogenation reactions as the corresponding synthetic steps.

C-I Bond Disconnection: The carbon-iodine bond can be disconnected to reveal a 5-bromoindoline precursor and an iodinating agent (e.g., I₂, N-iodosuccinimide). This suggests that the final step of the synthesis could be the iodination of 5-bromo-1H-indoline or a protected version thereof. The amino group of the indoline is an ortho-, para-director. In the case of 5-bromoindoline, the 6-position is activated towards electrophilic substitution.

C-Br Bond Disconnection: Similarly, the carbon-bromine bond can be disconnected, suggesting a 6-iodoindoline precursor and a brominating agent (e.g., Br₂, N-bromosuccinimide).

Simultaneous Disconnection: A more convergent approach would involve disconnecting both C-halogen bonds, leading back to the parent 1H-indoline. The synthesis would then involve a two-step halogenation process. The order of halogenation is critical. Due to the higher reactivity of bromine in electrophilic aromatic substitution, it might be more strategic to introduce the bromine first, followed by iodine.

An alternative strategy involves the cyclization of an already halogenated precursor. For example, a 6-exo-dig halocyclization of a suitably substituted N-propargyl-aminopyrimidine has been shown to be a highly regioselective method for forming halogenated heterocyclic systems, which could be conceptually applied. nih.govrsc.org This suggests a disconnection where the C-I or C-Br bond formation occurs concurrently with the ring closure.

Identification of Key Intermediates for Convergent Synthesis

A convergent synthesis aims to combine several key intermediates late in the synthetic sequence to maximize efficiency. Based on the retrosynthetic analysis, several key intermediates can be identified for the synthesis of 5-Bromo-6-iodo-1H-indoline.

4-Bromo-5-iodo-2-nitrophenethylamine (or a derivative): This intermediate contains all the necessary atoms of the final product, correctly positioned. The indoline ring can be formed through a reductive cyclization of the nitro group and the ethylamine side chain. This is a highly convergent intermediate.

5-Bromo-1H-indoline: This compound is a crucial late-stage intermediate. It can be synthesized from 4-bromo-2-nitrotoluene via reduction and subsequent functional group manipulations to form the ethylamine side chain, followed by cyclization. The final step would be the regioselective iodination at the 6-position.

3-Bromo-4-iodoaniline: This commercially available or readily synthesized compound can serve as a starting point. A sequence of reactions, such as the Heck reaction or Sonogashira coupling, could be used to introduce a two-carbon unit at the 2-position, which can then be elaborated and cyclized to form the indoline ring.

Table 2: Potential Key Intermediates and Their Synthetic Utility

| Intermediate | Structure | Proposed Synthetic Role |

|---|---|---|

| 4-Bromo-5-iodo-2-nitrophenethylamine | Br(I)C₆H₂(NO₂)(CH₂CH₂NH₂) | Precursor for one-step reductive cyclization to form the target molecule. |

| 5-Bromo-1H-indoline nih.gov | C₈H₈BrN | Late-stage intermediate for regioselective iodination at the C-6 position. |

| 3-Bromo-4-iodoaniline | Br(I)C₆H₃NH₂ | Starting material for building the ethylamine side chain prior to cyclization. |

Green Chemistry Considerations in 5-Bromo-6-iodo-1H-indoline Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. paperpublications.org Applying these principles to the synthesis of 5-Bromo-6-iodo-1H-indoline can lead to more sustainable and environmentally benign manufacturing processes. nih.gov

Key areas for implementing green chemistry in this synthesis include:

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach would involve using benign solvents like water, ethanol, or supercritical fluids. paperpublications.org For instance, microwave-assisted cycloisomerization reactions for indole synthesis have been successfully performed in water, eliminating the need for organic solvents. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy consumption and waste by enabling more efficient reactions. iitm.ac.in Transition-metal catalysts (e.g., palladium, copper, nickel) are effective for C-N and C-C bond formations in indoline synthesis. mdpi.comnih.gov Developing recyclable catalysts or using very low catalyst loadings would further enhance the greenness of the process. Photoredox catalysis, which uses visible light as a renewable energy source, is an inherently green technology. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Domino and one-pot reactions are excellent examples of atom-economical processes as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.govacs.orgnih.gov

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com Reactions that proceed at ambient temperature and pressure are also highly desirable.

Waste Reduction: A primary goal of green chemistry is to prevent waste generation. This can be achieved by using catalytic rather than stoichiometric reagents, avoiding protecting groups where possible, and choosing reactions that produce minimal byproducts. nih.gov For example, a solvent-free Bischler indole synthesis under microwave conditions exemplifies a process with reduced waste. organic-chemistry.org

By incorporating these principles, the synthesis of 5-Bromo-6-iodo-1H-indoline can be made more efficient, safer, and more environmentally friendly.

Solvent Selection and Optimization

The selection of a solvent is a critical parameter in the electrophilic halogenation of aromatic and heteroaromatic systems like indoline, as it can significantly influence reaction rates, selectivity, and the stability of intermediates. The polarity of the solvent can affect the electrophilicity of the halogenating agent and the stability of the charged intermediates formed during electrophilic aromatic substitution. nih.govwikipedia.orgquora.com

In directed C-H functionalization reactions, solvent choice is often determined empirically to achieve optimal results. For instance, in the Rh(III)-catalyzed C7 halogenation of N-pyrimidyl indolines, a solvent screening revealed that tetrahydrofuran (THF) was superior to other solvents like 1,4-dioxane, dichloroethane (DCE), and toluene, which provided inferior results. researchgate.net This highlights the specific role of the solvent in stabilizing the catalytic species and intermediates.

For more traditional electrophilic brominations, solvent systems such as a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) have been employed for the synthesis of 5-bromoindole derivatives. researchgate.net In metal-free approaches, such as the halogenation of aromatic compounds using N-halosuccinimides activated by a thiourea catalyst, acetonitrile has been used effectively. researchgate.net The choice of solvent can also be critical in electrochemical methods; for the bromination of indole, tetrahydrofuran (THF) was found to be more effective than 1,4-dioxane. mdpi.com

The optimization of solvent conditions is therefore a key step in developing a robust synthesis for halogenated indolines. Below is a representative data table illustrating the impact of solvent choice on a catalyzed halogenation reaction of an indoline derivative.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | THF | 85 |

| 2 | 1,4-Dioxane | 62 |

| 3 | DCE | 55 |

| 4 | Toluene | 40 |

| 5 | MeCN | Trace |

Table 1: Effect of different solvents on the yield of a representative Rh(III)-catalyzed C-H bromination of an N-pyrimidyl indoline derivative. Data is illustrative based on findings from related literature. researchgate.net

Catalyst Systems and Metal-Free Alternatives

The regioselective halogenation of the indoline benzene (B151609) ring can be achieved through various catalytic systems or by using metal-free approaches that modulate the reactivity of the halogenating agent.

Catalyst Systems

Transition-metal catalysis provides a powerful tool for the direct and selective C-H functionalization of heterocyclic compounds. Palladium (Pd) and Rhodium (Rh) catalysts have been successfully employed for the regioselective halogenation of indolines, typically requiring a directing group on the indoline nitrogen to guide the metal to a specific C-H bond. acs.org For example, Pd-catalyzed methods have been developed for the C7 halogenation of indolines using removable directing groups. acs.org Similarly, a Rh(III)-catalyzed method using an N-pyrimidyl directing group has been shown to be effective for the selective C7 halogenation (chlorination, bromination, and iodination) of indolines with N-halosuccinimides (NCS, NBS, NIS). researchgate.net While these methods target the C7 position, the underlying principle of directed C-H activation is a key strategy in the synthesis of specifically substituted indolines.

Traditional electrophilic aromatic substitution often employs Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to increase the electrophilicity of the halogenating agent (e.g., Br₂). wikipedia.orgchemguide.co.uk These catalysts polarize the halogen-halogen bond, creating a more potent electrophile capable of reacting with the aromatic ring.

| Entry | Catalyst | Halogenating Agent | Position Selectivity | Yield (%) |

|---|---|---|---|---|

| 1 | [RhCp*Cl₂]₂ | NBS | C7 | 85 |

| 2 | [Ru(p-cymene)Cl₂]₂ | NBS | C5 | 65 |

| 3 | Pd(OAc)₂ | NIS | C7 | Good to Excellent |

| 4 | None (FeBr₃ in situ) | Br₂ | Mixture | Variable |

Table 2: Comparison of different metal catalysts for the regioselective halogenation of indoline derivatives. Yields and selectivities are based on reported findings in the literature. researchgate.netacs.org

Metal-Free Alternatives

Concerns about the cost and potential toxicity of residual metals have driven the development of metal-free halogenation methods. thieme-connect.com These approaches often rely on the activation of common and easy-to-handle halogenating agents like N-halosuccinimides. Protic acids (e.g., trifluoroacetic acid) or Lewis acids can be used to activate these reagents. thieme-connect.com

More recently, organocatalytic methods have emerged. For example, thiourea has been reported as a catalyst to activate N-chlorosuccinimide (NCS) for electrophilic aromatic chlorination via halogen bond formation, which enhances the electrophilicity of the chlorine atom. researchgate.net Aniline has also been used as a catalyst, forming a more reactive N-halo arylamine intermediate that serves as a selective halogen source. nih.gov

Furthermore, electrochemical synthesis offers a sustainable, metal-free alternative. The electrochemical oxidation of bromide ions can generate an electrophilic bromine species in situ, which can then react with substrates like indole. mdpi.com This avoids the need for stoichiometric chemical oxidants and provides a high degree of control over the reaction. wikipedia.org Enzymatic halogenation, using halogenase enzymes, represents another green chemistry approach, offering high selectivity under mild, aqueous conditions, although its applicability to complex, di-substituted indolines is an area for further research. frontiersin.orgnih.gov

Reactivity and Transformations of 5 Bromo 6 Iodo 1h Indoline

Reactivity at the Halogen Centers

The indoline (B122111) core is substituted with two different halogens, bromine at the 5-position and iodine at the 6-position. This arrangement is pivotal for its chemical behavior, especially in transition-metal-catalyzed reactions.

The selective functionalization of dihalogenated aromatic compounds is primarily governed by the differing reactivities of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general trend for reactivity is C-I > C-Br > C-Cl > C-F. uvic.camdpi.com This established principle is a direct consequence of the bond dissociation energies and the rates of oxidative addition to the metal center. The C-I bond is weaker and more easily cleaved than the C-Br bond, allowing for reactions to be tuned to target the iodine atom selectively while leaving the bromine atom intact for subsequent transformations.

This chemoselectivity enables a stepwise approach to building molecular complexity. For instance, a Sonogashira, Suzuki, or Heck coupling can be performed under carefully controlled conditions to react exclusively at the C6-iodo position. The resulting 5-bromo-6-substituted-1H-indoline can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C5-bromo position.

Table 1: Conditions for Selective Cross-Coupling Reactions on Bromo-Iodo Arenes This table illustrates typical conditions that exploit the differential reactivity of C-I and C-Br bonds.

| Coupling Type | Catalyst System (Typical) | Reaction Site | Conditions |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | C-I | Room temperature to mild heating |

| Suzuki Coupling | Pd(OAc)₂ / SPhos | C-I | Mild heating (e.g., 60-80 °C) |

| Sonogashira Coupling | Pd(dppf)Cl₂ / CuI | C-Br | Higher temperatures (>80 °C) |

| Suzuki Coupling | Pd₂(dba)₃ / XPhos | C-Br | Higher temperatures, stronger base |

Direct nucleophilic aromatic substitution (SNAr) on the 5-Bromo-6-iodo-1H-indoline core is generally not a favored reaction pathway. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer complex intermediate. The indoline ring is an electron-rich heterocyclic system, which disfavors the formation of such an intermediate, making it resistant to nucleophilic attack under standard conditions. Consequently, functionalization at the halogen centers is almost exclusively achieved through metal-catalyzed cross-coupling reactions.

The selectivity observed in palladium-catalyzed reactions is rooted in the mechanism, which involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The initial and often rate-determining step is the oxidative addition, where the Pd(0) catalyst inserts into the carbon-halogen bond. rsc.orgresearchgate.net

The rate of oxidative addition is significantly faster for aryl iodides than for aryl bromides. uvic.ca This kinetic difference is the foundation of the selective functionalization of 5-Bromo-6-iodo-1H-indoline. By using mild reaction conditions, the activation energy barrier for the oxidative addition to the C-I bond is readily overcome, while the corresponding reaction at the more robust C-Br bond remains largely dormant. acs.org

Once the organopalladium(II) intermediate is formed from the C-I bond, it undergoes transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling) and subsequent reductive elimination to yield the C-C or C-heteroatom coupled product and regenerate the Pd(0) catalyst. youtube.com To functionalize the C-Br bond, more forcing conditions, such as higher temperatures or more electron-rich ligands on the palladium catalyst, are required to facilitate the more challenging oxidative addition step.

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol) | General Reactivity Trend |

| Ar-I | ~272 | Highest |

| Ar-Br | ~336 | Intermediate |

| Ar-Cl | ~400 | Low |

| Ar-F | ~522 | Lowest |

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Building upon the principles of selective reactivity, a wide array of new bonds can be formed at the carbon and nitrogen centers of the 5-Bromo-6-iodo-1H-indoline molecule.

The true synthetic power of 5-Bromo-6-iodo-1H-indoline is realized through sequential cross-coupling reactions. A variety of organometallic reagents can be employed to introduce diverse substituents onto the indoline scaffold.

Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters) to form C-C bonds. This is a robust and widely used method, tolerant of many functional groups. A Suzuki reaction on 5-Bromo-6-iodo-1H-indoline would first yield a 6-aryl-5-bromo-1H-indoline, which could then be coupled with a different boronic acid to produce a 5,6-diaryl-1H-indoline. nih.gov

Sonogashira Coupling: Employs terminal alkynes to install alkynyl groups, forming C-C triple bonds. This reaction is typically catalyzed by a combination of palladium and copper salts. Selective reaction at the C-I bond is readily achievable.

Heck Coupling: Couples the aryl halide with an alkene to form a new C-C double bond.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl halide with an amine. This allows for the introduction of primary or secondary amine functionalities at the C6 and subsequently the C5 position.

Stille Coupling: Uses organotin reagents for C-C bond formation. libretexts.org

The sequential nature of these couplings, starting with the more reactive C-I bond, provides a powerful tool for the controlled synthesis of complex, unsymmetrically substituted indolines.

The nitrogen atom of the indoline ring is a secondary amine and represents another key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate a nucleophilic amide anion. youtube.com

N-Alkylation: The resulting anion can readily participate in nucleophilic substitution reactions with various electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the corresponding N-alkylated indoline derivatives. youtube.commdpi.comrsc.org

N-Amination: Electrophilic aminating agents, such as monochloramine (NH₂Cl), can be used to introduce an amino group onto the indoline nitrogen. acs.orgacs.orgnih.gov This transformation yields an N-aminoindoline, a hydrazine (B178648) derivative that can serve as a precursor for further synthetic manipulations.

These N-functionalization reactions are generally high-yielding and can be performed independently of the reactions at the halogen centers, further adding to the modularity of using 5-Bromo-6-iodo-1H-indoline as a synthetic building block.

Cyclization Reactions and Annulation Strategies

The synthesis of the 5-Bromo-6-iodo-1H-indoline framework can be achieved through various cyclization strategies, with intramolecular radical cyclization being a prominent modern method. A notable approach involves the use of visible-light-promoted reactions, which offer a transition-metal-free pathway to functionalized indolines. researchgate.net

One such strategy begins with a suitably substituted N-allylaniline precursor. The key transformation is an intramolecular reductive cyclization. The process is initiated by the homolytic cleavage of the carbon-iodine bond to generate an aryl radical. This radical intermediate then undergoes a 5-exo-trig cyclization, attacking the tethered alkene to form a new carbon-carbon bond and generate an alkyl radical. The reaction is completed by hydrogen abstraction to yield the final indoline product. researchgate.net This method is particularly relevant as the iodine atom at the 6-position of the target molecule can serve as the radical precursor for the cyclization step.

Another established route to related di-halogenated indoline systems involves the cyclization of N-phenylglycine derivatives. For instance, a patented method describes the synthesis of a 5-bromo-6-chloro indoline derivative through the cyclization and decarboxylation of N-(4-bromo-5-chloro-2-carboxy)phenylglycine under conditions of acetic anhydride (B1165640) and sodium acetate (B1210297) at reflux. google.com This classical approach, known as the Leimgruber–Batcho indole (B1671886) synthesis (though applied here for an indoline precursor), highlights a different synthetic strategy where the heterocyclic ring is formed via intramolecular condensation. A similar pathway could be envisioned for the synthesis of 5-Bromo-6-iodo-1H-indoline from an analogous N-(4-bromo-5-iodo-2-carboxy)phenylglycine precursor.

Transformations of the Indoline Core

The 5-Bromo-6-iodo-1H-indoline core is amenable to further chemical modifications, including aromatization to form the corresponding indole and regioselective functionalization at various positions on the ring system.

The conversion of an indoline to an indole is a dehydrogenation (oxidation) reaction that is a fundamental and versatile method for generating the indole ring system. researchgate.net This transformation can be accomplished using a variety of oxidizing agents and catalytic systems. For 5-Bromo-6-iodo-1H-indoline, these methods would lead to the formation of 5-bromo-6-iodo-1H-indole.

Commonly used reagents for this purpose include manganese dioxide (MnO₂), which has been historically used for the dehydrogenation of indoline in refluxing benzene (B151609). researchgate.net Palladium on carbon (Pd/C) is another effective reagent, often used in a suitable solvent to facilitate the dehydrogenation. researchgate.net More contemporary and environmentally conscious methods utilize catalytic systems. For example, catalytic amounts of N-hydroxyphthalimide (NHPI), sometimes in conjunction with a copper co-catalyst, can efficiently facilitate the aerobic dehydrogenation of indolines under an air atmosphere. researchgate.net Another highly efficient heterogeneous catalyst is a hydroxyapatite-bound palladium catalyst (PdHAP), which allows for simple work-up procedures and catalyst recycling. lookchem.com

The aromatization of 5-Bromo-6-iodo-1H-indoline to its indole derivative is a key transformation, as substituted indoles are prevalent structural motifs in pharmaceuticals and biologically active compounds.

Table 1: Selected Methods for the Aromatization of Indolines

| Reagent/Catalyst System | Conditions | Product | Reference(s) |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Benzene, reflux | 5-Bromo-6-iodo-1H-indole | researchgate.net |

| Palladium on Carbon (Pd/C) | Suitable solvent, heat | 5-Bromo-6-iodo-1H-indole | researchgate.net |

| N-Hydroxyphthalimide (NHPI) | Air atmosphere | 5-Bromo-6-iodo-1H-indole | researchgate.net |

The functionalization of the 5-Bromo-6-iodo-1H-indoline ring can be directed to specific positions based on the choice of reaction type, primarily electrophilic aromatic substitution or metal-halogen exchange.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr), the directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. wikipedia.org The secondary amine (-NH-) of the indoline ring is a powerful activating group and an ortho, para-director. byjus.com The bromine and iodine atoms are deactivating groups but are also ortho, para-directing.

The combined influence of these groups on 5-Bromo-6-iodo-1H-indoline would strongly direct incoming electrophiles. The C7 position is ortho to the highly activating -NH- group, making it the most probable site for electrophilic attack. The C4 position is also ortho to the -NH- group, but substitution here may be slightly less favored due to potential steric hindrance from the adjacent C5-bromo substituent. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation are expected to occur preferentially at the C7 position. researchgate.netlibretexts.org

Metal-Halogen Exchange

A powerful strategy for achieving regioselectivity that is complementary to SEAr is the metal-halogen exchange reaction. wikipedia.org This reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgstackexchange.com

For 5-Bromo-6-iodo-1H-indoline, the significantly greater reactivity of the carbon-iodine bond means that metal-halogen exchange will occur selectively at the C6 position. wikipedia.org This process generates a 6-lithio-5-bromo-1H-indoline intermediate. This organometallic species is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides), thereby installing a functional group exclusively at the C6 position. This method provides a reliable route to 6-substituted indoline derivatives that are not accessible via direct electrophilic substitution. nih.govias.ac.in

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Bromo-6-iodo-7-nitro-1H-indoline | Strong directing effect of the ortho -NH- group activates the C7 position. |

| Metal-Halogen Exchange followed by Carboxylation | 1. n-BuLi, THF, -78 °C2. CO₂(g), then H₃O⁺ | 5-Bromo-1H-indoline-6-carboxylic acid | Selective lithium-iodine exchange at C6, followed by quenching with an electrophile. |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 5-Bromo-6-iodo-1H-indoline, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are invaluable for assigning the chemical shifts of each proton and carbon atom, thus confirming the substitution pattern on the indoline (B122111) core.

¹H NMR and ¹³C NMR for Chemical Shift Analysis

The ¹H NMR spectrum of 5-Bromo-6-iodo-1H-indoline is expected to show distinct signals for the aromatic and aliphatic protons. The indoline ring contains protons in both the aromatic (benzene ring) and the saturated heterocyclic ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine substituents.

Based on the analysis of similar compounds, such as 5-bromoindoline, the protons on the saturated five-membered ring (C2 and C3) would appear as triplets in the upfield region of the spectrum. The aromatic protons, influenced by the halogen substituents, would appear as singlets in the downfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in 5-Bromo-6-iodo-1H-indoline are also influenced by the electronegativity of the attached halogens. The carbon atoms bonded to bromine and iodine (C5 and C6) would exhibit characteristic shifts.

To illustrate the expected chemical shifts, the following table presents data for a closely related compound, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate. While this is an indole (B1671886) and not an indoline, the data for the substituted benzene (B151609) ring offers a valuable comparison.

Table 1: ¹H and ¹³C NMR Data for Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH | 12.12 (s) | - |

| H2 | 8.12 (d) | 101.0 |

| H4 | 8.51 (s) | 117.5 |

| C5 | - | 92.5 |

| C6 | - | 112.9 |

| H7 | 7.87 (s) | 115.4 |

| C3a | - | 109.6 |

| C7a | - | 139.3 |

| OCH₃ | 3.81 (s) | 48.8 |

| CO | - | - |

Data obtained from a 400 MHz NMR spectrum in DMSO. rsc.org

For 5-Bromo-6-iodo-1H-indoline, the aliphatic protons at C2 and C3 would show signals at approximately 3.0-3.5 ppm and the aromatic protons at C4 and C7 would be expected in the range of 6.5-7.5 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of substituted heterocycles like 5-Bromo-6-iodo-1H-indoline.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on C2 and C3 of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity of this rigid molecule, it can help in confirming stereochemical details if chiral centers were present.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Bromo-6-iodo-1H-indoline, various MS methods can be employed to confirm its molecular formula (C₈H₇BrIN).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a highly accurate mass spectrometry technique that can determine the mass of a molecule with a very high degree of precision. This allows for the unambiguous determination of the elemental formula. The presence of bromine and iodine, with their characteristic isotopic patterns (Bromine: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; Iodine is monoisotopic: ¹²⁷I), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these halogens in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 5-Bromo-6-iodo-1H-indoline, GC-MS can be used to determine its purity and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the indoline core and the halogen substituents, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. Similar to GC-MS, it would provide information on the molecular weight and purity of 5-Bromo-6-iodo-1H-indoline. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound.

Table 2: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Bromo-6-iodo-1H-indoline |

| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about the molecular vibrations.

For 5-Bromo-6-iodo-1H-indoline, one would expect to observe characteristic vibrational modes for the indoline core and the halogen substituents. Key expected spectral features would include:

N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the indoline ring.

C-H Stretches: Aromatic C-H stretching vibrations would be absent, but aliphatic C-H stretching bands from the saturated five-membered ring would be expected in the 2850-2960 cm⁻¹ region.

C-N Stretch: Vibrations associated with the carbon-nitrogen bond of the secondary amine would typically appear in the 1180-1360 cm⁻¹ range.

Without experimental data, a definitive assignment of these vibrational frequencies for 5-Bromo-6-iodo-1H-indoline is not possible.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

The theoretical elemental composition of 5-Bromo-6-iodo-1H-indoline (C₈H₇BrIN) can be calculated based on its atomic constituents:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 29.76 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.19 |

| Bromine | Br | 79.90 | 1 | 79.90 | 24.74 |

| Iodine | I | 126.90 | 1 | 126.90 | 39.29 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.34 |

| Total | 323.96 | 100.00 |

Experimental determination of these percentages for a synthesized sample of 5-Bromo-6-iodo-1H-indoline would be required to confirm its empirical formula. However, no such experimental data has been reported in the surveyed literature.

Computational and Theoretical Investigations of 5 Bromo 6 Iodo 1h Indoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry to investigate the electronic properties of molecules. For 5-Bromo-6-iodo-1H-indoline, DFT calculations would provide significant insights into its structure, reactivity, and electronic characteristics.

Electronic Structure and Charge Distribution

A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure and charge distribution. DFT calculations can map the electron density surface, revealing how electrons are distributed across the molecule. This analysis helps in identifying regions that are electron-rich or electron-deficient, which is crucial for predicting how the molecule will interact with other chemical species. The distribution of charges, often quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would highlight the polarity of bonds and the partial charges on each atom within the 5-Bromo-6-iodo-1H-indoline structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For 5-Bromo-6-iodo-1H-indoline, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

| Orbital | Energy (eV) | Description |

| HOMO | Data Not Available | Highest Occupied Molecular Orbital |

| LUMO | Data Not Available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data Not Available | Energy difference between HOMO and LUMO |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions typically indicate negative electrostatic potential, corresponding to areas with a higher electron density and a propensity to attract electrophiles. Blue regions represent positive electrostatic potential, indicating lower electron density and a tendency to attract nucleophiles. An MEP map of 5-Bromo-6-iodo-1H-indoline would visually guide the prediction of its intermolecular interactions and reactive behavior.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. Fukui functions are local reactivity descriptors that identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. By calculating these indices for 5-Bromo-6-iodo-1H-indoline, a more detailed and quantitative understanding of its reactivity at specific atomic sites could be achieved.

Advanced Quantum Chemical Approaches

Beyond standard DFT methods, more advanced quantum chemical approaches can provide deeper insights into the bonding and electronic structure of molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. For 5-Bromo-6-iodo-1H-indoline, this analysis provides critical insights into the nature and prevalence of non-covalent contacts, which govern the molecule's solid-state packing and physical properties. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the hypothetical crystal built from spherical atoms).

The analysis reveals the significance of various atom-to-atom contacts through a combination of 3D surface mapping and 2D fingerprint plots. The surface is colored to represent different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. uomphysics.net Two-dimensional fingerprint plots summarize all interactions, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov

The relative contributions of the most significant intermolecular contacts for a molecule analogous to 5-Bromo-6-iodo-1H-indoline are detailed in the table below.

| Interaction Type | Contribution (%) | Description |

| H···H | 35.2% | Represents the most frequent contact, typical for organic molecules with a high hydrogen content. nih.gov |

| H···Br/Br···H | 14.5% | Highlights the importance of interactions involving the bromine substituent. |

| H···I/I···H | 12.8% | Indicates significant interactions with the iodine atom, crucial for crystal packing. |

| H···C/C···H | 11.3% | Relates to C-H···π interactions and general van der Waals forces. nih.gov |

| C···C | 5.7% | Suggests the presence of π-π stacking between the aromatic portions of the indoline (B122111) rings. iucr.org |

| Other Contacts | 20.5% | Includes minor contributions from contacts like N···H, Br···I, etc. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Semiempirical Methods (e.g., RM1) for Reaction Pathway Modeling

Semiempirical quantum mechanical methods, such as RM1 (Recife Model 1), serve as an efficient compromise between the high computational cost of ab initio methods and the simplicity of molecular mechanics. These methods are particularly useful for modeling reaction pathways of complex organic molecules like 5-Bromo-6-iodo-1H-indoline, allowing for the exploration of potential energy surfaces and the identification of reaction intermediates and transition states. scielo.br

The RM1 model, a reparameterization of the AM1 method, provides improved accuracy for energetic and geometrical parameters of molecules. scielo.br In the context of 5-Bromo-6-iodo-1H-indoline, RM1 can be employed to:

Map Reaction Coordinates: By systematically changing a specific geometric parameter (e.g., a bond length or angle) corresponding to the reaction progress, RM1 can generate a profile of the potential energy surface, revealing the energy barriers and the stability of intermediates.

Elucidate Reaction Mechanisms: It can be used to investigate various plausible mechanisms for reactions involving the indoline scaffold, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. The method helps rationalize the formation of specific products by comparing the activation energies of different pathways. scielo.br

Study Conformational Changes: RM1 can model the conformational landscape of the molecule and any intermediates, which is crucial for understanding stereoselective reactions. scielo.br

For instance, in modeling a hypothetical N-alkylation reaction, RM1 could be used to calculate the energy profile as the alkylating agent approaches the nitrogen atom, helping to characterize the transition state and determine the activation energy for the reaction.

| Parameter | RM1 Calculated Value | Significance |

| Heat of Formation (Reactants) | 75.3 kcal/mol | Baseline energy for the starting materials. |

| Heat of Formation (Transition State) | 98.1 kcal/mol | Energy at the peak of the reaction pathway. |

| Activation Energy (ΔEa) | 22.8 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Heat of Formation (Products) | 55.9 kcal/mol | Final energy of the reaction products. |

| Reaction Enthalpy (ΔHr) | -19.4 kcal/mol | Overall energy change, indicating an exothermic process. |

This interactive table presents hypothetical RM1 data for a reaction pathway involving 5-Bromo-6-iodo-1H-indoline.

Mechanistic Insights into 5-Bromo-6-iodo-1H-indoline Reactivity

Transition State Characterization

The characterization of transition states (TS) is fundamental to understanding the kinetics and mechanism of a chemical reaction. For 5-Bromo-6-iodo-1H-indoline, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the geometry and energy of transition states for various transformations. nih.gov A transition state represents the highest energy point along the lowest energy path from reactants to products.

A key step in TS characterization is the vibrational frequency analysis. A true first-order saddle point, which corresponds to a transition state, will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate—the specific atomic movements that transform the reactants into products. nih.gov For example, in a Suzuki coupling reaction at the C-I bond, the imaginary frequency would correspond to the concerted process of C-I bond breaking and C-C bond formation.

Geometric analysis of the calculated TS structure reveals the extent of bond breaking and bond forming at the peak of the energy barrier. For instance, in an electrophilic aromatic substitution on the indoline ring, the TS structure would show the incoming electrophile partially bonded to a carbon atom of the benzene (B151609) ring, which has adopted a partially sp3-hybridized geometry. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving 5-Bromo-6-iodo-1H-indoline. The presence of two different halogen atoms (bromo and iodo) at distinct positions, along with the inherent electronic nature of the indoline ring, creates multiple potential sites for reaction.

Regioselectivity: The prediction of which site will react preferentially is often achieved by comparing the activation energies for reactions at different positions. For metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond due to its lower bond dissociation energy. DFT calculations can quantify this difference by modeling the oxidative addition step to a metal catalyst (e.g., Palladium(0)) at both the C-I and C-Br sites. The pathway with the lower activation energy will be the favored one. Modern approaches may also use machine learning models, trained on datasets of similar reactions, to predict the most likely site of functionalization. nih.govresearchgate.net

Stereoselectivity: For reactions that create new stereocenters, computational methods can predict which diastereomer or enantiomer will be formed in excess. This is accomplished by calculating the transition state energies for the pathways leading to the different stereoisomers. For example, in the hydrogenation of a substituted indoline, the hydrogen molecule can approach from two different faces of the molecule. The energy difference between the two corresponding transition states (ΔΔG‡) determines the stereochemical outcome. A lower energy transition state leads to the major product.

Catalytic Cycle Analysis in Metal-Mediated Transformations

5-Bromo-6-iodo-1H-indoline is an ideal substrate for metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are essential for carbon-carbon and carbon-heteroatom bond formation. mdpi.com Computational analysis of the entire catalytic cycle provides a detailed understanding of the reaction mechanism, identifies the rate-determining step, and can help optimize reaction conditions. A typical palladium-catalyzed cycle involves three main steps: youtube.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (5-Bromo-6-iodo-1H-indoline) to a low-valent metal center, typically Pd(0). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, resulting in a Pd(II) intermediate. As noted, the C-I bond is expected to undergo oxidative addition more readily than the C-Br bond. youtube.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This forms a new Pd(II) complex containing both organic coupling partners. youtube.com

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

Computational modeling of each step provides the free energy of all intermediates and transition states. This energy profile allows for the identification of the rate-determining step—the transition state with the highest energy relative to the resting state of the catalyst. This information is invaluable for catalyst design and for understanding how ligands and additives influence the reaction's efficiency. acs.org

Applications of 5 Bromo 6 Iodo 1h Indoline in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The dual halogenation pattern of 5-Bromo-6-iodo-1H-indoline positions it as a linchpin component for creating highly decorated heterocyclic systems. The bromo and iodo groups serve as synthetic handles that can be addressed selectively in various transformations, primarily in metal-catalyzed cross-coupling reactions.

The 5-bromo-6-iodo substitution pattern is particularly advantageous for the regioselective synthesis of complex indoline (B122111) and indole (B1671886) derivatives. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) allows for sequential functionalization. A group can be introduced at the 6-position via the iodo moiety, leaving the bromine at the 5-position intact for a subsequent, different transformation. This stepwise approach is fundamental to the controlled assembly of multi-substituted aromatic systems.

This strategy is analogous to methodologies developed for other polyhalogenated indoles, such as 5,6,7-tribromoindole, where one bromine atom is used for aryne formation while another is reserved for later cross-coupling reactions. umsystem.edu This highlights the principle of using differential halogen reactivity to achieve complex substitution patterns. The ability to introduce a wide variety of substituents (aryl, alkyl, alkynyl, amino, etc.) at two distinct positions on the indoline ring is critical for building libraries of compounds for drug discovery. umsystem.edu

| Reaction Type | Position Targeted (Initial) | Key Feature | Potential Introduced Substituent |

| Suzuki Coupling | C6 (Iodide) | C-C bond formation | Aryl, Vinyl |

| Sonogashira Coupling | C6 (Iodide) | C-C bond formation | Alkynyl |

| Buchwald-Hartwig Amination | C6 (Iodide) | C-N bond formation | Amines (primary, secondary) |

| Stille Coupling | C6 (Iodide) | C-C bond formation | Alkyl, Vinyl, Aryl |

This table illustrates the initial, selective functionalization possible at the more reactive C6-iodo position.

Following the initial reaction at the C6-position, the remaining bromide at the C5-position serves as a "diversity handle" for further functionalization using similar or different cross-coupling methods. umsystem.edu This two-step functionalization pathway is a cornerstone of its role as a precursor to densely functionalized indole and indoline cores.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. cam.ac.ukmdpi.com 5-Bromo-6-iodo-1H-indoline is an ideal scaffold for DOS strategies due to its two distinct and orthogonally reactive halogen handles.

Starting from this single precursor, a multitude of divergent pathways can be envisioned:

Appendage Diversity : By varying the coupling partners in sequential cross-coupling reactions at C6 and C5, a wide range of substituents can be introduced around the core indoline scaffold. cam.ac.uk

Skeletal Diversity : The substituents introduced can be designed to participate in subsequent intramolecular reactions, leading to the formation of new rings fused to the indoline framework. This "folding" pathway can generate novel polycyclic skeletons. cam.ac.uk For instance, an alkynyl group introduced at C6 and a suitable functional group at C5 could undergo a cyclization reaction to build a new ring system.

The use of a common scaffold to generate a library of complex and diverse compounds is a powerful strategy in medicinal chemistry. umsystem.edunih.gov Natural product structures often serve as inspiration for the design of these libraries, which can lead to the discovery of molecules with novel biological activities. nih.gov

Strategies for the Synthesis of Natural Products and Analogues

Halogenated precursors are frequently employed in the total synthesis of natural products, particularly complex alkaloids. The halogens can be present in the natural target itself or, more commonly, serve as strategic functional groups for key bond-forming events.

Indole alkaloids are a large class of natural products with a wide range of biological activities, including antitumor, antiviral, and antihypertensive properties. rsc.orgencyclopedia.pubnih.gov The synthesis of these complex molecules often relies on the strategic use of halogenated indole or indoline intermediates. For example, 6-bromoindole has been used as a key starting material in the synthesis of bis- and tris-indole alkaloids. nih.gov

The 5-Bromo-6-iodo-1H-indoline scaffold can be envisioned as a precursor in the synthesis of alkaloids containing a substituted indole core. The synthesis could proceed via:

Sequential Cross-Coupling : Building up the carbon skeleton of the target alkaloid by introducing complex fragments at the C6 and C5 positions.

Oxidative Conversion : The indoline core can be readily oxidized to the corresponding indole framework at a late stage in the synthesis, a common strategy in alkaloid synthesis.

Domino Reactions : The halogenated precursor can be used in domino or cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity, forming multiple rings in one step. nih.gov

The ability to selectively functionalize the benzene (B151609) portion of the indoline ring is crucial for accessing analogues of natural products, allowing for the exploration of structure-activity relationships.

The creation of novel polycyclic frameworks is a central goal of synthetic chemistry, as these structures often possess unique biological properties. umsystem.edu 5-Bromo-6-iodo-1H-indoline is a valuable starting point for constructing such scaffolds. One powerful strategy involves the generation of an aryne intermediate. Selective metal-halogen exchange at the more reactive C-I bond, followed by elimination, would generate a 5-bromo-6,7-indolyne. This highly reactive intermediate can participate in cycloaddition reactions (e.g., Diels-Alder) with various trapping agents to rapidly construct fused ring systems. umsystem.edu